molecular formula C9H7FN2OS B1387318 7-Fluoro-1-benzothiophene-2-carbohydrazide CAS No. 1048913-86-5

7-Fluoro-1-benzothiophene-2-carbohydrazide

Cat. No.: B1387318
CAS No.: 1048913-86-5
M. Wt: 210.23 g/mol
InChI Key: ZKCMZYVEAQNGLD-UHFFFAOYSA-N
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Description

7-Fluoro-1-benzothiophene-2-carbohydrazide (Molecular Formula: C9H7FN2OS, Molecular Weight: 210.23) is a fluorinated benzothiophene derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. The benzo[b]thiophene scaffold is recognized as a privileged structure in pharmacology due to its presence in a wide range of bioactive molecules . This compound is particularly valued for its role as a precursor in the synthesis of novel compounds for screening against drug-resistant bacterial pathogens. Research demonstrates that combining the benzo[b]thiophene nucleus with the acylhydrazone functional group can yield potent antibacterial agents, with some derivatives showing activity against challenging strains like methicillin-resistant and daptomycin-resistant Staphylococcus aureus (MRSA) . Beyond antimicrobial applications, the benzo[b]thiophene core is a versatile pharmacophore investigated for diverse therapeutic areas, including use as anti-diabetic agents, enzyme inhibitors, and anticancer compounds . The incorporation of a fluorine atom at the 7-position is a common strategy in lead optimization to modulate the molecule's electronic properties, metabolic stability, and binding affinity. This product is intended for use as a building block in organic synthesis and the discovery of new biologically active molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-fluoro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c10-6-3-1-2-5-4-7(9(13)12-11)14-8(5)6/h1-4H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCMZYVEAQNGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiophene Core

The foundational step in synthesizing 7-fluoro-1-benzothiophene-2-carbohydrazide is constructing the benzothiophene nucleus. Multiple routes are documented:

  • Cyclization of 2-Mercaptobenzoic Acid Derivatives:
    This classical approach involves cyclization reactions where 2-mercaptobenzoic acid derivatives undergo intramolecular cyclization under dehydrating conditions to form the benzothiophene core. Catalysts such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃) are often employed to facilitate cyclization.

  • Alternative Synthetic Strategy:
    An efficient method involves the condensation of appropriate ortho-aminothiophenols with carboxylic acids or their derivatives, followed by oxidative cyclization to yield benzothiophene intermediates.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group enhances the compound’s stability and biological activity. Its incorporation is achieved via:

  • Electrophilic Trifluoromethylation:
    Reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonyl chloride (CF₃SO₂Cl) are used under photoredox catalysis or radical conditions. For instance, trifluoromethylation of the benzothiophene core can be performed in the presence of copper or iron catalysts with suitable solvents like acetonitrile or DMF.

  • Reaction Conditions:
    Typical conditions involve irradiation with visible light or UV, at temperatures ranging from room temperature to 60°C, with reaction times spanning several hours to optimize yield.

Functionalization to Carbohydrazide

The final step involves converting the trifluoromethylated benzothiophene into the carbohydrazide derivative:

  • Hydrazine-mediated Conversion:
    The trifluoromethylated benzothiophene, often in ester or acid form, reacts with hydrazine hydrate (N₂H₄·H₂O). Refluxing in ethanol or acetic acid at temperatures between 60°C and 80°C facilitates nucleophilic attack on carbonyl groups, leading to hydrazide formation.

  • Reaction Optimization:
    Excess hydrazine and extended reflux times (up to 6–12 hours) improve conversion efficiency. Monitoring via TLC ensures completion, followed by purification through recrystallization or column chromatography.

Data Tables Summarizing Preparation Methods

Step Reagents Conditions Yield Notes
Benzothiophene core synthesis 2-Mercaptobenzoic acid derivatives Cyclization with PPA or POCl₃ Variable (70–85%) Intramolecular cyclization
Trifluoromethylation CF₃I or CF₃SO₂Cl Photoredox catalysis, room to 60°C 60–75% Radical conditions, solvent-dependent
Carbohydrazide formation Hydrazine hydrate Reflux in ethanol or acetic acid 78–85% Monitored by TLC

Research Findings and Reaction Conditions

  • Synthesis via Multi-step Pathways:
    Research indicates that multi-step synthetic routes, involving initial benzothiophene core formation, followed by selective trifluoromethylation and hydrazide derivatization, are most effective.

  • Reaction Conditions Optimization:
    Reaction parameters such as temperature, reagent excess, and solvent choice critically influence yield and purity. For example, trifluoromethylation benefits from photoredox conditions to maximize CF₃ incorporation, while hydrazide formation requires controlled reflux to prevent side reactions.

  • Purification Techniques:
    Recrystallization from ethanol, ethyl acetate, or methanol is standard, with column chromatography employed for higher purity requirements. Characterization includes IR (for NH and C=O stretches), NMR (for hydrazide NH and aromatic protons), and MS (for molecular weight confirmation).

Summary of Key Research Sources

Source Contribution Highlights
Benzothiophene core synthesis Cyclization of mercaptobenzoic derivatives
Hydrazide synthesis Hydrazine reflux methods and characterization
Trifluoromethylation techniques Radical reactions under photoredox conditions

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene oxides, while reduction can produce various hydrazide derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of 7-Fluoro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 7-fluoro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The process is followed by cooling, filtration, and recrystallization to isolate the product .

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits significant antibacterial properties against various strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Research indicates that derivatives of benzothiophene compounds can inhibit cancer cell proliferation. Studies are ongoing to evaluate the efficacy of this specific compound in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions: The fluorine atom in the structure can be substituted with other functional groups, enhancing the versatility of the compound for synthesizing more complex molecules.
  • Formation of Advanced Materials: The stability and reactivity of this compound make it suitable for developing advanced materials such as polymers and coatings .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In a recent investigation into novel anticancer agents, researchers synthesized derivatives of this compound and tested their effects on human cancer cell lines. The findings revealed that certain derivatives could inhibit tumor growth by inducing apoptosis, highlighting the compound's promise in cancer therapy.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Benzothiophene Carbohydrazides

3-Chloro-1-benzothiophene-2-carbohydrazide (CBTC)
  • Structure : Chlorine substituent at the 3-position instead of fluorine.
  • Applications : CBTC acts as a cathodic corrosion inhibitor for aluminum composites in hydrochloric acid, with inhibition efficiency increasing with concentration (up to a critical value) and decreasing temperature. Adsorption follows Temkins' and Langmuir isotherms, indicating physisorption .
Structural Data Table
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Application/Property
7-Fluoro-1-benzothiophene-2-carbohydrazide C₉H₆FN₃OS 223.23 -F, -CONHNH₂ Understudied (potential drug/corrosion inhibitor)
3-Chloro-1-benzothiophene-2-carbohydrazide C₉H₆ClN₃OS 239.68 -Cl, -CONHNH₂ Corrosion inhibitor

Comparison with Benzothiophene Derivatives (Different Functional Groups)

7-Fluoro-1-benzothiophene-2-carbonyl Chloride
  • Structure : Replaces -CONHNH₂ with -COCl.
  • Properties : Highly reactive intermediate (MW = 214.65 g/mol), used in synthesizing amides or esters. Its reactivity makes it unsuitable for direct applications but critical in derivatization .
7-Fluoro-1-benzothiophene-2-carboxamide
  • Structure : Replaces -CONHNH₂ with -CONH₂.
  • Properties : Lower reactivity than carbohydrazide (MW = 195.22 g/mol). The amide group enhances stability but reduces nucleophilicity, limiting use in dynamic binding processes .
7-Fluorobenzo[b]thiophene-2-carboxylic Acid
  • Structure : Replaces -CONHNH₂ with -COOH (MW = 194.19 g/mol).
  • Properties : The carboxylic acid group increases acidity (pKa ~2–3), influencing solubility in basic media. Serves as a precursor to hydrazides via ester intermediates .

Halogen-Substituted Analogs

7-Chloro-1-benzothiophene-2-carbaldehyde
  • Structure : Chlorine at 7-position, -CHO group at 2-position.
  • Properties : Aldehyde group enables condensation reactions. Chlorine’s bulkiness may hinder adsorption compared to fluorine in surface-sensitive applications .
(7-Fluoro-1-benzothiophen-2-yl)boronic Acid
  • Structure : Boronic acid (-B(OH)₂) at 2-position (MW = 196.00 g/mol).
  • Applications : Used in Suzuki-Miyaura cross-couplings for biaryl synthesis. The fluorine substituent may direct coupling regioselectivity .

Compounds with Alternative Cores

(E)-3-Chloro-N'-(2-fluorobenzylidene)thiophene-2-carbohydrazide
  • Structure : Thiophene core with fluorobenzylidene moiety.
7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde
  • Structure : Benzoimidazole core with -CHO group.
  • Properties : Imidazole’s basicity contrasts with benzothiophene’s neutrality, affecting solubility and metal coordination .

Biological Activity

7-Fluoro-1-benzothiophene-2-carbohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, featuring a fluorine atom and a benzothiophene moiety, contributes to its interaction with various biological targets.

  • Molecular Formula : C9H7FN2OS
  • Molecular Weight : 210.23 g/mol
  • Melting Point : 231-233 °C

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and interact with protein-ligand complexes. The compound's mechanism includes:

  • Enzyme Inhibition : It binds to the active sites of enzymes, preventing substrate access and altering metabolic pathways.
  • Antimicrobial Activity : Research indicates that it exhibits significant activity against various bacterial strains, including drug-resistant Staphylococcus aureus.

Antimicrobial Properties

Studies have shown that this compound has notable antimicrobial effects. It has been evaluated for its efficacy against:

  • Gram-positive bacteria : Effective against strains of Staphylococcus aureus.
  • Gram-negative bacteria : Activity against certain E. coli strains has also been noted.

Anticancer Potential

The compound is under investigation for its anticancer properties, particularly in relation to:

  • Cell Proliferation Inhibition : In vitro studies suggest that it can inhibit the growth of cancer cell lines.
  • Apoptosis Induction : Evidence indicates that it may induce programmed cell death in specific cancer models .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of this compound demonstrated significant inhibition against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Study 2: Anticancer Activity

In another study examining its anticancer effects, the compound was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability.

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure FeaturesBiological Activity
7-Fluoro-1-benzothiophene-2-carboxylic acidCarboxylic acid groupModerate antimicrobial activity
7-Fluoro-1-benzothiophene-2-thiolThiol groupEnhanced antioxidant properties
Methyl 7-fluoro-1-benzothiophene-2-carboxylateEster groupAnticancer activity

Q & A

Basic Question: What are the standard synthetic routes for preparing 7-Fluoro-1-benzothiophene-2-carbohydrazide?

Methodological Answer:
The synthesis typically begins with the functionalization of benzothiophene derivatives. A common approach involves:

Core Formation : Constructing the benzothiophene ring via cyclization reactions, such as using methylthiobenzene as a precursor (see Scheme 1 in for analogous methods).

Fluorination : Introducing the fluorine substituent at the 7-position via electrophilic substitution or directed ortho-metalation strategies.

Hydrazide Formation : Reacting the carboxylic acid derivative (e.g., 1-benzothiophene-2-carboxylic acid) with hydrazine under reflux in anhydrous ethanol .
Key Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography to avoid side products like over-alkylated derivatives.

Advanced Question: How can researchers optimize reaction conditions for introducing the fluorine substituent in high regioselectivity?

Methodological Answer:
Regioselective fluorination requires careful control of directing groups and catalysts:

  • Directing Groups : Use electron-withdrawing substituents (e.g., carbonyl groups) to direct fluorinating agents (e.g., Selectfluor®) to the desired position.
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) can enhance selectivity in cross-coupling reactions for late-stage fluorination (analogous to methods in for benzothiophene functionalization).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve reagent solubility and reaction efficiency. Validate regiochemistry via 19F^{19}\text{F} NMR and X-ray crystallography .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Confirm the benzothiophene scaffold and hydrazide moiety. The fluorine atom induces distinct splitting patterns in adjacent protons.
  • 19F^{19}\text{F} NMR : Directly identifies the fluorine environment (e.g., chemical shifts between -100 to -150 ppm for aromatic fluorines).
  • IR Spectroscopy : Detect N-H stretches (~3200–3300 cm1^{-1}) and carbonyl vibrations (~1650 cm1^{-1}) of the carbohydrazide group.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragment patterns .

Advanced Question: How should researchers resolve contradictions in spectral data during structure elucidation?

Methodological Answer:
Contradictions (e.g., unexpected coupling constants or missing signals) require:

Comparative Analysis : Cross-reference with analogous compounds (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate in ) to identify typical spectral trends.

Computational Validation : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data.

Alternative Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm connectivity.

Crystallography : If feasible, obtain single-crystal X-ray data for unambiguous confirmation .

Basic Question: What are the primary applications of this compound in chemical research?

Methodological Answer:
This compound serves as:

  • Synthetic Intermediate : For constructing heterocyclic scaffolds (e.g., thiadiazoles or triazoles) via cyclocondensation with diketones or α-haloketones.
  • Ligand Design : The hydrazide group can coordinate to transition metals for catalytic applications.
  • Bioactive Precursor : Used in structure-activity relationship (SAR) studies for antimicrobial or anticancer agents, leveraging the fluorine’s electronegativity to modulate pharmacokinetics .

Advanced Question: How can researchers design SAR studies to evaluate the biological activity of fluorinated benzothiophene derivatives?

Methodological Answer:

Structural Modifications : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at the 1-, 2-, or 7-positions to assess impact on activity.

In Vitro Assays : Test against target enzymes (e.g., kinases) or microbial strains. Use fluorometric assays to track inhibition (e.g., ATPase activity).

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like DNA gyrase or tubulin.

Metabolic Stability : Evaluate fluorination’s effect on half-life using hepatic microsome assays .

Advanced Question: What strategies mitigate side reactions during hydrazide formation from 1-benzothiophene-2-carboxylic acid derivatives?

Methodological Answer:

  • Controlled Stoichiometry : Use excess hydrazine (1.5–2.0 equivalents) to drive the reaction but avoid oligomerization.
  • Temperature Control : Maintain reflux conditions (70–80°C) to balance reactivity and selectivity.
  • Acid Scavengers : Add molecular sieves or triethylamine to neutralize HCl byproducts, preventing acid-catalyzed decomposition.
  • Workup Optimization : Quench reactions in ice-cold water to precipitate pure hydrazide and minimize hydrolysis .

Basic Question: What databases or literature sources are recommended for validating synthetic procedures of fluorinated benzothiophenes?

Methodological Answer:

  • PubChem : For physicochemical data and computed spectral properties ().
  • Reaxys/Scifinder : To locate peer-reviewed protocols for analogous reactions (e.g., fluorination of benzothiophenes).
  • ACS Journals/Elsevier : Key papers on benzothiophene chemistry (e.g., Journal of Medicinal Chemistry, European Journal of Organic Chemistry) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Fluoro-1-benzothiophene-2-carbohydrazide
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7-Fluoro-1-benzothiophene-2-carbohydrazide

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